molecular formula C7H13NO2S B071194 1,1-dioxo-N-prop-2-enylthiolan-3-amine CAS No. 194788-58-4

1,1-dioxo-N-prop-2-enylthiolan-3-amine

Cat. No. B071194
CAS RN: 194788-58-4
M. Wt: 175.25 g/mol
InChI Key: OYOKNASZLZRFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxo-N-prop-2-enylthiolan-3-amine (DPT) is an organic compound that is found in a variety of biological sources and has been studied for its potential medicinal and therapeutic applications. DPT is an important building block in the synthesis of other compounds and has been used in the synthesis of a variety of drugs. In addition to its use in drug synthesis, DPT has been studied for its potential therapeutic effects in a number of different areas, including cancer, inflammation, and cardiovascular diseases.

Scientific Research Applications

Facile Functionalization of Polyesters for Gene Delivery

Researchers have developed a method to synthesize polyesters with pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" chemistry. These biodegradable polymers exhibit excellent cell penetration and gene delivery properties, highlighting their potential in medical applications such as gene therapy (Zhonghai Zhang et al., 2012).

Advancements in [FeFe]-Hydrogenase Models

A study on the redox behavior of synthetic models for [FeFe]-hydrogenases, which include diiron dithiolato carbonyl complexes with amine cofactors, sheds light on the mechanisms of H₂ activation by these enzymes. This research provides insights into the design of catalytic systems for efficient hydrogen production, crucial for renewable energy technologies (M. Olsen et al., 2010).

Structural and Reactivity Insights from Amino-Substituted Saccharins

An exploration into amino-substituted derivatives of saccharin has been conducted, providing valuable information on their molecular structure, vibrational properties, and reactivity. This research contributes to the understanding of these compounds' potential applications in the development of new materials and pharmaceuticals (R. Almeida et al., 2009).

Novel M3 Antagonist Synthesis

An efficient synthesis method for a novel M3 antagonist has been developed, highlighting a strategic approach to designing compounds with potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease or overactive bladder (T. Mase et al., 2001).

Green Catalysis in Acridine Derivatives Synthesis

A green and efficient method for synthesizing 1,8-dioxo-decahydroacridine derivatives has been introduced, utilizing Fe3O4 nanoparticles as a catalyst under solvent-free conditions. This approach benefits from high yields, short reaction times, and easy catalyst separation, demonstrating its potential in sustainable chemistry practices (M. Ghasemzadeh et al., 2012).

properties

IUPAC Name

1,1-dioxo-N-prop-2-enylthiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h2,7-8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOKNASZLZRFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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